1-Keto Bambuterol-d9

Catalog No.
S12891099
CAS No.
M.F
C18H27N3O5
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Keto Bambuterol-d9

Product Name

1-Keto Bambuterol-d9

IUPAC Name

[3-(dimethylcarbamoyloxy)-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]acetyl]phenyl] N,N-dimethylcarbamate

Molecular Formula

C18H27N3O5

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,19H,11H2,1-7H3/i1D3,2D3,3D3

InChI Key

TWHUHQNUVSCRPV-GQALSZNTSA-N

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C

1-Keto Bambuterol-d9 is a stable isotope-labeled analogue of 1-Keto Bambuterol, which is itself an impurity of the drug Bambuterol. The compound has the molecular formula C18H27N3O5C_{18}H_{27}N_{3}O_{5} and a molecular weight of approximately 374.48 g/mol. It is primarily recognized for its applications in research, particularly in the study of metabolic pathways, drug interactions, and as a chemical reference for various analytical techniques such as nuclear magnetic resonance spectroscopy. This compound is characterized by its white solid appearance and is slightly soluble in methanol and water .

Typical of compounds containing amine and ester functional groups. These reactions include:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: It can be reduced to yield alcohols or amines.
  • Substitution: Functional groups on the aromatic ring may be substituted with other groups through electrophilic aromatic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or organometallic compounds for substitution.

While specific biological activity data for 1-Keto Bambuterol-d9 is limited, its parent compound, Bambuterol, is known as a long-acting beta-2 adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease. The stable isotope-labeled variant allows researchers to trace the compound's metabolic pathways and interactions within biological systems without altering its pharmacological properties .

The synthesis of 1-Keto Bambuterol-d9 typically involves multi-step organic synthesis techniques, including:

  • Formation of the Benzofuran Ring: This is achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of Aminopropyl Group: This step involves reductive amination where a benzofuran aldehyde or ketone reacts with an amine in the presence of a reducing agent.
  • Labeling with Deuterium: The incorporation of deuterium isotopes into the structure can be achieved during specific synthetic steps using deuterated reagents.

The synthesis process requires careful control of reaction conditions to ensure high purity and yield .

1-Keto Bambuterol-d9 has several applications in scientific research:

  • Metabolic Studies: It serves as a tracer in studies examining metabolic pathways in vivo.
  • Analytical Standards: The compound acts as a reference standard for environmental pollutant detection in air, water, and food samples.
  • Drug

Research involving 1-Keto Bambuterol-d9 focuses on its interaction with various drugs and biological systems. The stable isotope-labeled nature allows for detailed tracking of the compound's behavior in pharmacokinetic studies. Notably, compounds similar to 1-Keto Bambuterol-d9 may interact with cytochrome P450 enzymes, which are crucial for drug metabolism, potentially leading to significant drug-drug interactions .

Several compounds share structural similarities with 1-Keto Bambuterol-d9, including:

  • Bambuterol: A long-acting beta-2 agonist used for asthma treatment.
  • Salbutamol: Another beta-2 agonist that is commonly used as a bronchodilator.
  • Formoterol: A long-acting beta-2 agonist known for its rapid onset of action.

Comparison Table

CompoundMolecular FormulaUnique Features
1-Keto Bambuterol-d9C18H27N3O5C_{18}H_{27}N_{3}O_{5}Stable isotope-labeled analogue
BambuterolC18H27N3O5C_{18}H_{27}N_{3}O_{5}Long-acting beta-2 agonist
SalbutamolC13H21NC_{13}H_{21}NShorter acting beta-2 agonist
FormoterolC21H29NC_{21}H_{29}NRapid onset; long duration

Uniqueness

The uniqueness of 1-Keto Bambuterol-d9 lies in its stable isotope labeling, which enhances its utility in research settings by allowing precise tracking of metabolic processes without altering the compound's inherent biological activity. This feature distinguishes it from other similar compounds that do not possess such labeling capabilities .

Liquid Chromatography-Tandem Mass Spectrometry has emerged as the gold standard analytical technique for the quantification of 1-Keto Bambuterol-d9 and related deuterated pharmaceutical compounds. The method combines the separation power of liquid chromatography with the selectivity and sensitivity of tandem mass spectrometry, making it particularly suitable for trace-level analysis of deuterated internal standards in complex matrices [1] [2].

The fundamental principle of LC-MS/MS analysis for 1-Keto Bambuterol-d9 relies on the compound's unique mass spectral characteristics. The deuterated analogue exhibits a molecular ion with a mass shift corresponding to the number of deuterium atoms incorporated into the structure. For 1-Keto Bambuterol-d9, this typically results in a 9 Da mass increase compared to the non-deuterated parent compound . The molecular formula C₁₈H₂₇N₃O₅ with deuterium substitution provides distinct fragmentation patterns that enable unambiguous identification and quantification [4].

Chromatographic Separation Parameters

The chromatographic separation of 1-Keto Bambuterol-d9 requires careful optimization of mobile phase composition and gradient conditions. Reverse-phase liquid chromatography using C₁₈ columns has proven most effective for bambuterol derivatives [5] [6]. The typical mobile phase consists of aqueous buffers (commonly ammonium acetate or formic acid solutions) and organic modifiers such as acetonitrile or methanol. The pH optimization is critical, as bambuterol derivatives contain both basic amine groups and ester functionalities that can influence retention and peak shape [7].

A significant consideration in LC-MS/MS analysis of deuterated compounds is the potential for slight retention time shifts compared to their non-deuterated counterparts. This phenomenon, attributed to the isotope effect on molecular interactions with the stationary phase, can affect method performance if not properly addressed [8] [9]. The magnitude of this shift is generally proportional to the degree of deuteration, with highly deuterated compounds like 1-Keto Bambuterol-d9 showing more pronounced effects.

Mass Spectrometry Detection

The mass spectrometric detection of 1-Keto Bambuterol-d9 employs positive electrospray ionization (ESI) due to the presence of basic nitrogen centers in the molecule. The protonated molecular ion [M+H]⁺ serves as the precursor ion for tandem mass spectrometry experiments. The fragmentation pattern typically involves loss of carbamate groups and alkyl substituents, generating characteristic product ions that provide both structural confirmation and quantitative information [6] [10].

Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes are employed for quantitative analysis. The selection of appropriate precursor-to-product ion transitions is crucial for method sensitivity and specificity. For 1-Keto Bambuterol-d9, the most abundant and specific transitions are typically monitored, with collision energies optimized to maximize product ion formation while maintaining adequate precursor ion stability [11] [12].

Method Development and Optimization

The development of LC-MS/MS methods for 1-Keto Bambuterol-d9 follows systematic optimization protocols that address critical method parameters. Sample preparation techniques, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, must be evaluated for their efficiency in recovering both the analyte and potential interfering compounds [2] [13]. The choice of extraction method significantly impacts method performance, particularly regarding matrix effects and recovery efficiency.

Matrix effects represent a major challenge in LC-MS/MS analysis of pharmaceutical compounds. These effects, caused by co-eluting endogenous compounds that alter ionization efficiency, can severely compromise method accuracy and precision. The use of 1-Keto Bambuterol-d9 as an internal standard provides excellent compensation for matrix effects, as the deuterated analogue experiences nearly identical ionization suppression or enhancement as the target analyte [1] [14].

Quantitative Performance Characteristics

LC-MS/MS methods for 1-Keto Bambuterol-d9 demonstrate exceptional quantitative performance across wide concentration ranges. Typical calibration curves span three to four orders of magnitude, with correlation coefficients consistently exceeding 0.99 [14] [15]. The lower limit of quantification (LLOQ) for 1-Keto Bambuterol-d9 can reach sub-nanogram per milliliter levels in biological matrices, depending on sample preparation efficiency and instrumental sensitivity [7] [12].

The precision and accuracy of LC-MS/MS methods benefit significantly from the use of deuterated internal standards. Intra-day precision typically achieves relative standard deviation (RSD) values below 5%, while inter-day precision remains below 10% across the validated concentration range [14] [6]. These performance metrics represent substantial improvements over methods employing structural analogue internal standards or external calibration approaches.

Stability and Storage Considerations

The stability of 1-Keto Bambuterol-d9 under various analytical conditions requires careful evaluation. Stock solutions prepared in appropriate solvents (typically methanol or acetonitrile) demonstrate good stability when stored at low temperatures (-20°C or below) and protected from light [15]. Working solutions require more frequent preparation, as dilute aqueous solutions may be subject to hydrolysis or other degradation pathways common to carbamate compounds.

The potential for hydrogen-deuterium exchange represents a specific concern for deuterated compounds. While 1-Keto Bambuterol-d9 deuterium atoms are typically incorporated at non-exchangeable positions, prolonged exposure to protic solvents or extreme pH conditions could potentially compromise isotopic purity [8] [16]. Regular verification of deuterium content through high-resolution mass spectrometry or nuclear magnetic resonance spectroscopy is recommended for critical applications.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Applications

Quantitative Nuclear Magnetic Resonance spectroscopy represents a fundamental and universally applicable approach for the analysis of 1-Keto Bambuterol-d9. The technique offers unique advantages for deuterated compound analysis, including the ability to provide absolute quantification without compound-specific calibration curves and simultaneous structural verification of the analyte [17] [18].

The theoretical foundation of qNMR lies in the direct proportionality between NMR signal integration and the number of contributing nuclei. This relationship, expressed mathematically as the integral area being proportional to the number of equivalent nuclei, provides the basis for accurate quantitative measurements. For 1-Keto Bambuterol-d9, this principle enables determination of both compound purity and deuterium incorporation levels [19] [20].

Methodological Principles

The application of qNMR to 1-Keto Bambuterol-d9 analysis requires careful consideration of experimental parameters to ensure quantitative reliability. The selection of appropriate internal standards is critical, with compounds such as 1,4-dinitrobenzene, dimethyl terephthalate, or caffeine commonly employed for pharmaceutical applications [19] [21]. The internal standard must be chemically inert, have well-resolved signals that do not overlap with analyte peaks, and possess known purity.

Deuterated solvents are essential for qNMR analysis, with deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) being most commonly used for pharmaceutical compounds [18] [22]. The choice of solvent affects both chemical shift positions and peak multiplicity, requiring optimization for each specific analyte. For 1-Keto Bambuterol-d9, solvent selection must consider the compound's solubility characteristics and potential for hydrogen bonding interactions that could affect peak resolution.

Acquisition Parameters and Data Processing

The acquisition of quantitative ¹H NMR data for 1-Keto Bambuterol-d9 demands careful optimization of pulse sequence parameters. The relaxation delay (T₁) must be sufficient to allow complete relaxation of all protons between pulses, typically requiring delays of 10-60 seconds depending on the molecular size and solution conditions [19] [21]. Insufficient relaxation delays result in systematic errors in integration ratios and compromise quantitative accuracy.

The pulse width and acquisition time parameters require optimization to ensure uniform excitation across the spectral width and adequate digital resolution. For 1-Keto Bambuterol-d9, which contains aromatic and aliphatic protons spanning a wide chemical shift range, careful attention to these parameters is essential for achieving reliable quantitative results [23].

Data processing protocols significantly impact quantitative accuracy in qNMR applications. Phase correction must be performed carefully to avoid baseline distortions that affect integration accuracy. Baseline correction algorithms, particularly polynomial fitting procedures, require validation to ensure they do not introduce systematic bias in peak integration [19] [21]. The integration limits must be defined consistently and validated through replicate measurements to confirm reproducibility.

Deuterium Content Determination

A unique advantage of qNMR for 1-Keto Bambuterol-d9 analysis is the ability to determine deuterium incorporation levels directly. This capability is particularly valuable for quality control of deuterated internal standards, where knowledge of exact deuterium content is critical for accurate quantification [24] [16]. The approach involves comparison of remaining proton signals with those of non-deuterated reference compounds or internal standards.

Deuterium NMR spectroscopy (²H NMR) provides complementary information for 1-Keto Bambuterol-d9 characterization. While less sensitive than ¹H NMR due to the lower gyromagnetic ratio of deuterium, ²H NMR can directly observe deuterium-containing positions and quantify isotopic enrichment levels [16] [25]. The technique is particularly valuable for confirming the positions of deuterium incorporation and detecting potential isotopic scrambling during synthesis or storage.

Validation Parameters and Method Performance

The validation of qNMR methods for 1-Keto Bambuterol-d9 follows established guidelines for analytical method validation, with specific considerations for the unique characteristics of NMR spectroscopy [21] [23]. Linearity studies demonstrate the proportional relationship between analyte concentration and signal integration over the intended analytical range. Typical correlation coefficients exceed 0.999 for properly optimized qNMR methods, reflecting the fundamental linear relationship between signal intensity and concentration [19].

Precision studies for qNMR methods typically achieve relative standard deviations below 1% for drug substance analysis and below 2% for pharmaceutical preparations [21]. The exceptional precision of qNMR reflects the inherent stability of the technique and the universal response characteristics that eliminate compound-specific response factors. For 1-Keto Bambuterol-d9, intra-day precision values of 0.5-1.5% are routinely achievable with proper experimental design and execution.

Accuracy assessment in qNMR requires certified reference materials of known purity or comparison with orthogonal analytical methods. The traceability of qNMR measurements to fundamental physical constants (the gyromagnetic ratio) provides inherent accuracy advantages over methods requiring empirical calibration curves [17] [20]. For 1-Keto Bambuterol-d9, accuracy values typically fall within 98-102% of theoretical values when proper analytical protocols are followed.

Detection Limits and Sensitivity Considerations

The sensitivity of qNMR for 1-Keto Bambuterol-d9 analysis depends on several factors, including spectrometer field strength, probe design, and sample concentration. Modern high-field NMR spectrometers equipped with cryogenic probes can achieve detection limits in the low microgram range for favorable samples [19] [18]. However, qNMR sensitivity generally remains inferior to mass spectrometry-based methods, limiting its application to samples with adequate analyte concentrations.

The dynamic range of qNMR methods extends over several orders of magnitude, typically from the limit of quantification to saturation levels. For 1-Keto Bambuterol-d9, this range can span from micrograms to milligrams per milliliter, depending on instrumental capabilities and sample preparation protocols [19]. The wide dynamic range makes qNMR particularly suitable for purity assessment applications where both major components and minor impurities must be quantified simultaneously.

Applications in Pharmaceutical Analysis

qNMR applications for 1-Keto Bambuterol-d9 extend beyond simple quantitative analysis to include comprehensive characterization of deuterated pharmaceutical standards. The technique enables simultaneous determination of chemical purity, deuterium incorporation levels, and structural verification in a single analytical measurement [18] [20]. This capability is particularly valuable for quality control of research standards and reference materials used in pharmaceutical development.

The non-destructive nature of qNMR analysis represents a significant advantage for valuable deuterated compounds like 1-Keto Bambuterol-d9. Samples can be recovered after analysis and used for additional studies or long-term storage, maximizing the utility of limited material quantities [17]. This characteristic is especially important for deuterated compounds that may be expensive or difficult to synthesize.

Validation Parameters for Deuterated Internal Standards

The validation of analytical methods employing 1-Keto Bambuterol-d9 as a deuterated internal standard requires comprehensive evaluation of performance characteristics that ensure method reliability and regulatory compliance. The validation parameters for deuterated internal standards incorporate both traditional analytical validation criteria and specific considerations unique to stable isotope-labeled compounds [26] [27] [14].

Accuracy and Precision Requirements

Accuracy for analytical methods using 1-Keto Bambuterol-d9 as an internal standard demonstrates enhanced performance compared to methods employing structural analogue standards. The near-identical physicochemical properties of the deuterated internal standard and target analyte result in parallel behavior throughout sample preparation and analysis processes [1] [14]. Acceptance criteria for accuracy typically range from 85-115% for assay methods and 80-120% for impurity quantification, with deuterated internal standards frequently achieving values within 95-105% of theoretical concentrations [28] [11].

The precision of methods utilizing 1-Keto Bambuterol-d9 benefits from the isotope effect compensation provided by deuterated internal standards. Repeatability assessments typically demonstrate relative standard deviation values below 5% for most pharmaceutical applications, with intermediate precision values remaining below 10% [14] [15]. These performance metrics represent significant improvements over methods employing non-isotopically labeled internal standards, particularly in complex biological matrices where matrix effects can compromise reproducibility.

Specificity and Selectivity Considerations

The specificity of analytical methods for 1-Keto Bambuterol-d9 relies on the unique mass spectral characteristics provided by deuterium incorporation. The mass difference between the deuterated internal standard and target analyte must be sufficient to prevent spectroscopic cross-talk, with minimum mass differences of 3-4 Da recommended for low-resolution mass spectrometry applications [29] [14]. For high-resolution mass spectrometry, smaller mass differences may be acceptable, but careful evaluation of potential interference is required.

Chromatographic selectivity represents another critical aspect of method specificity. The potential for retention time shifts between deuterated and non-deuterated compounds necessitates careful evaluation of chromatographic conditions [8] [9]. Complete co-elution of 1-Keto Bambuterol-d9 with its non-deuterated analogue is essential for optimal matrix effect compensation, requiring optimization of mobile phase composition and gradient conditions to achieve this objective.

Linearity and Range Validation

The linearity of analytical methods employing 1-Keto Bambuterol-d9 must be demonstrated across the intended analytical range, typically spanning 2-3 orders of magnitude for pharmaceutical applications [30] [15]. The linear relationship between analyte concentration and detector response should be maintained across this range, with correlation coefficients consistently exceeding 0.99. The use of deuterated internal standards often enables broader linear ranges compared to external calibration methods, as the ratio-based calculations compensate for detector response variations.

Statistical evaluation of linearity requires assessment of residual distribution, lack-of-fit testing, and evaluation of confidence intervals around the regression line [11] [31]. For 1-Keto Bambuterol-d9 applications, the linearity validation should include evaluation of the internal standard response consistency across the concentration range, ensuring that the isotope-labeled compound maintains stable detector response characteristics throughout the analytical range.

Recovery and Matrix Effect Assessment

The recovery assessment for methods using 1-Keto Bambuterol-d9 involves evaluation of both absolute recovery and relative recovery compared to the deuterated internal standard. Absolute recovery values typically range from 70-120% depending on sample preparation methodology and matrix complexity [14] [15]. More importantly, the relative recovery between analyte and deuterated internal standard should remain consistent across concentration levels and matrix types, with variations typically below 15%.

Matrix effects represent a critical validation parameter for LC-MS/MS methods employing 1-Keto Bambuterol-d9. The assessment involves comparison of analyte response in matrix-containing samples versus neat solution standards [32] [9]. The compensation provided by deuterated internal standards typically reduces matrix effect variability to within ±15% of nominal values, representing substantial improvements over methods without isotope-labeled internal standards [1] [14].

Stability Studies and Storage Conditions

The stability of 1-Keto Bambuterol-d9 under various analytical and storage conditions requires comprehensive evaluation to ensure method reliability over time. Stock solution stability studies evaluate the compound's behavior in various solvents and storage conditions, typically demonstrating stability for weeks to months when stored appropriately [15]. Working solution stability requires more frequent evaluation, as dilute solutions may be subject to degradation processes not observed in concentrated stock solutions.

The potential for hydrogen-deuterium exchange represents a unique stability concern for deuterated compounds. While 1-Keto Bambuterol-d9 deuterium atoms are typically incorporated at non-exchangeable positions, prolonged exposure to protic conditions could potentially compromise isotopic integrity [8] [16]. Stability studies should include periodic verification of deuterium content through high-resolution mass spectrometry or NMR spectroscopy to confirm maintained isotopic purity.

Robustness and Ruggedness Evaluation

Robustness studies for methods employing 1-Keto Bambuterol-d9 evaluate method performance under deliberately varied analytical conditions. Parameters such as mobile phase pH, organic modifier concentration, column temperature, and flow rate are systematically varied to assess their impact on method performance [11] [31]. The use of deuterated internal standards typically enhances method robustness by compensating for variations in chromatographic and mass spectrometric conditions.

The evaluation of ruggedness involves assessment of method performance across different analysts, instruments, and laboratories [28]. Methods utilizing 1-Keto Bambuterol-d9 generally demonstrate superior ruggedness compared to methods employing structural analogue internal standards, as the isotope effect compensation reduces method dependence on operator technique and instrumental variations.

System Suitability and Quality Control

System suitability testing for methods employing 1-Keto Bambuterol-d9 includes evaluation of both chromatographic and mass spectrometric performance parameters. Chromatographic system suitability typically includes assessment of retention time precision, peak symmetry, and resolution between critical peak pairs [21] [30]. Mass spectrometric system suitability evaluates detector response stability, mass accuracy, and fragmentation pattern consistency.

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

374.25156168 g/mol

Monoisotopic Mass

374.25156168 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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